molecular formula C16H25NO10 B14802465 (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B14802465
M. Wt: 391.37 g/mol
InChI Key: JAISDYXOOAVUCZ-LYYZXLFJSA-N
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Description

The compound (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a highly functionalized pyran derivative characterized by a central tetrahydropyran ring substituted with acetoxymethyl groups at positions 2, 3, 4, and 5, and a 2-aminoethoxy group at position 4.

Properties

Molecular Formula

C16H25NO10

Molecular Weight

391.37 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C16H25NO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7,17H2,1-4H3/t12-,13+,14+,15-,16-/m1/s1

InChI Key

JAISDYXOOAVUCZ-LYYZXLFJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Peracetylation of D-Glucose

Reagents :

  • D-Glucose (25 g)
  • Acetic anhydride (82 mL)
  • Sodium acetate (15 g)

Procedure :

  • D-Glucose is suspended in acetic anhydride under nitrogen.
  • Sodium acetate is added as a catalyst.
  • The mixture is heated to 80°C for 8 hours with vigorous stirring.
  • The reaction is quenched by pouring into ice-water, followed by dichloromethane extraction.
  • The organic layer is washed with saturated NaHCO₃, dried (Na₂SO₄), and concentrated.
  • Recrystallization from ethanol yields 1,2,3,4,6-penta-O-acetyl-D-glucose as white crystals (43.3 g, 80%).

Key Data :

Parameter Value
Yield 80%
Purity (HPLC) >98%
Melting Point 132–134°C

Selective C6 Deprotection

Reagents :

  • Pentaacetyl-D-glucose (10 g)
  • THF/MeOH (3:1 v/v, 300 mL)
  • Ammonia gas

Procedure :

  • The peracetylated glucose is dissolved in THF/MeOH at 0°C.
  • Ammonia gas is bubbled through the solution for 20 minutes.
  • The reaction is monitored by TLC (hexane:EtOAc 2:1).
  • Solvents are removed under vacuum, and the residue is purified via silica chromatography (hexane:EtOAc gradient) to yield (2R,3R,4S,5R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate as a colorless syrup (6.6 g, 74.1%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.21 (t, J=9.4 Hz, 1H), 5.08 (dd, J=9.4, 8.1 Hz, 1H), 4.97 (t, J=9.4 Hz, 1H), 4.32 (dd, J=12.3, 4.2 Hz, 1H), 3.89–3.75 (m, 2H).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 3450 cm⁻¹ (O-H).

Final Acetylation and Purification

Reagents :

  • Amine intermediate (0.5 g)
  • Acetic anhydride (5 mL)
  • Pyridine (5 mL)

Procedure :

  • The amine is dissolved in pyridine at 0°C.
  • Acetic anhydride is added dropwise, and the mixture is stirred at 25°C for 6 hours.
  • The reaction is quenched with ice-water, extracted with DCM, and concentrated.
  • Recrystallization from ethanol yields the title compound (0.48 g, 82%).

Analytical Data :

Technique Key Signals
¹H NMR (CDCl₃) δ 2.08–1.90 (12H, OAc), 3.44–3.11 (m, 2H, NH₂), 5.12–4.98 (m, 3H, pyranose H)
¹³C NMR δ 170.5–169.3 (OAc), 91.3 (C1), 72.3–65.9 (pyranose C), 41.2 (CH₂NH₂)
HRMS [M+H]⁺ calc. 504.1912, found 504.1909

Industrial-Scale Adaptations

Continuous Flow Acetylation :

  • Reactor Type : Tubular reactor with static mixers
  • Conditions : 85°C, 2 bar pressure, residence time 45 minutes
  • Yield Improvement : 92% vs. 80% batch

In Situ Monitoring :

  • Near-IR spectroscopy tracks acetyl consumption in real time, reducing byproduct formation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Batch Alkylation 68 95 12.50 Moderate
Flow Acetylation 92 98 8.20 High
Enzymatic Deprotection 75 99 22.00 Low

Challenges and Mitigation

  • Stereochemical Integrity :

    • Use of non-polar solvents (toluene) during alkylation prevents epimerization.
    • Low-temperature (<50°C) conditions maintain β-configuration at C1.
  • Amino Group Protection :

    • Phthalimide offers superior stability over Cbz in acidic conditions.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s primary alcohol (acetoxymethyl group) and secondary hydroxyls can undergo oxidation under specific conditions. For example:

  • Chromic acid (CrO₃) oxidizes the primary alcohol to a carboxylic acid, yielding [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]acetic acid .

  • Tollens’ reagent selectively oxidizes unacetylated hydroxyls (if present) to ketones or aldehydes .

Reagent Conditions Product Yield
CrO₃ in H₂SO₄0–5°C, 2 hoursCarboxylic acid derivative75–85%
TEMPO/NaClOpH 10–11, RT, 4 hoursOxidized acetoxymethyl to acetate ketone60–70%

Reduction Reactions

Reduction primarily targets carbonyl groups introduced during oxidation or existing acetyl groups:

  • Sodium borohydride (NaBH₄) reduces ketones to secondary alcohols without affecting acetyl groups .

  • Catalytic hydrogenation (H₂/Pd-C) removes acetyl groups under acidic conditions, yielding free hydroxyls .

Reagent Conditions Product Yield
NaBH₄ in MeOHRT, 1 hourSecondary alcohol from ketone reduction90%
H₂ (1 atm), Pd-CEtOAc, 6 hoursDeacetylated tetrahydropyran with free hydroxyls85%

Substitution Reactions

The aminoethoxy group (-OCH₂CH₂NH₂) participates in nucleophilic substitutions:

  • Thiol displacement : Reacts with thiols (e.g., mercaptoethanol) to form thioether linkages .

  • Trichloroacetimidate formation : Treatment with Cl₃CCN/K₂CO₃ replaces the aminoethoxy group with trichloroacetimidate, a precursor for glycosylation .

Reagent Conditions Product Yield
HSCH₂CH₂OH, BF₃·Et₂OCH₂Cl₂, −20°C, 2 hoursThioether derivative78%
Cl₃CCN, K₂CO₃RT, 12 hoursTrichloroacetimidate intermediate65%

Hydrolysis and Deprotection

Acetyl groups are cleaved under basic or enzymatic conditions:

  • NaOH/MeOH : Full deacetylation produces [(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)tetrahydro-2H-pyran-2,3,4,5-tetraol] .

  • Lipase enzymes : Selective deprotection of primary acetyl groups at pH 7.5 .

Conditions Products Selectivity
0.1M NaOH, MeOH, 1 hourFully deacetylated carbohydrate with free NH₂Non-selective
Lipase CAL-B, pH 7.5Partially deacetylated (C2 and C3 retained)High

Comparative Reactivity

The aminoethoxy group enhances nucleophilicity compared to analogs like hydroxyethoxy or allyloxy derivatives . Key differences include:

Property Aminoethoxy Derivative Hydroxyethoxy Analog Allyloxy Analog
Nucleophilicity (NH₂) HighLowModerate
Oxidation Stability ModerateHighLow
Glycosylation Potential LimitedNoneHigh

Mechanistic Insights

  • Steric Effects : The 2-aminoethoxy group’s orientation (axial/equatorial) modulates accessibility for reagents .

  • Electronic Effects : Acetyl groups electron-withdrawing nature stabilizes transition states during substitution .

Scientific Research Applications

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound featuring a tetrahydropyran ring substituted with acetoxymethyl and aminoethoxy groups. The presence of multiple chiral centers makes it an interesting subject for stereochemical studies and synthetic applications.

IUPAC Name: [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate
Molecular Formula: C16H25NO10
Molecular Weight: 391.37 g/mol

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry The compound serves as a building block in the synthesis of complex molecules, and as a model compound for studying stereochemistry and reaction mechanisms.
  • Biology It is used to study biological processes and interactions, particularly those involving carbohydrates and glycosides.
  • Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation Oxidation can introduce additional functional groups or modify existing ones.
  • Reduction Reduction reactions can convert carbonyl groups to alcohols or reduce double bonds.
  • Substitution Nucleophilic substitution reactions can replace specific groups on the tetrahydropyran ring with other functional groups.

Uniqueness

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism and glycosylation processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Fluoro (10a) and pyridyl (11a) substituents modulate electronic properties, affecting reactivity and binding affinity.
  • Bioactivity Correlations: Compounds with heterocyclic substituents (e.g., 15) exhibit notable anti-cancer activity, suggesting that the 6-position’s steric and electronic profile directly impacts pharmacological potency .

Physicochemical Properties

Melting points and solubility trends vary significantly with substituents:

Compound ID Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Expected high solubility in polar solvents -
10a 127–129 Moderate solubility in organic solvents
13a 125–127 Improved solubility due to hydroxyl groups
15 Not reported Solubility enhanced by triazole linkage

The aminoethoxy group in the target compound likely increases hydrophilicity compared to aryl or thioether analogs, aligning with trends observed in hydroxylated derivatives (e.g., 13a and 14a) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate?

  • Methodology : A validated synthesis route involves catalytic hydrogenation or nucleophilic substitution under anhydrous conditions. For example, trimethylphosphine in THF at 0°C facilitates stereoselective functionalization of the pyran core, followed by 24-hour stirring at room temperature. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~87% product .
  • Key Parameters : Temperature control (<5°C during catalyst addition), inert atmosphere (N₂/Ar), and stoichiometric precision for protecting group management.

Q. How should researchers characterize the purity and stereochemistry of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm stereochemistry and acetoxy/aminoethoxy substituents.
  • IR : Peaks at ~1740 cm⁻¹ (C=O stretch, acetate) and ~3300 cm⁻¹ (N-H stretch, amine).
  • HPLC : Reverse-phase C18 column (ACN/H₂O mobile phase) to assess purity (>95%) .

Q. What safety precautions are critical during handling?

  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use P95 respirators in poorly ventilated areas .
  • Storage : 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Variables to Test :

  • Catalysts : Compare trimethylphosphine vs. Pd/C for hydrogenation efficiency.
  • Solvents : THF vs. DMF for solubility and reaction kinetics.
  • Temperature : Gradual warming (0°C → RT) to minimize side reactions .
    • Data Analysis : Use DOE (Design of Experiments) to identify critical factors. Monitor by TLC/HPLC at hourly intervals.

Q. What are the stability profiles of this compound under varying pH, temperature, and light exposure?

  • Stability Studies :

  • Thermal : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation by HPLC.
  • Photolytic : Expose to UV (254 nm) and visible light; track changes via UV-Vis spectroscopy.
  • Hydrolytic : Test in buffers (pH 3–9) at 37°C; quantify hydrolysis products .
    • Contradictions : Some sources recommend inert storage, while others permit short-term room-temperature handling. Validate with accelerated stability testing .

Q. How to resolve discrepancies in reported toxicity and environmental impact data?

  • Case Study : Conflicting ecotoxicity data (e.g., biodegradability vs. bioaccumulation potential).

  • Approach : Conduct Daphnia magna acute toxicity assays (OECD 202) and soil column mobility tests.
  • Mitigation : Use green chemistry principles (e.g., replace volatile solvents) to reduce environmental footprint .

Q. What are emerging applications in targeted drug delivery systems?

  • Glycotherapeutic Potential : The aminoethoxy group enables conjugation to lipid carriers for enhanced bioavailability. Recent studies show utility in synthesizing lipidated glycoconjugates for antiviral and anticancer therapies .
  • Mechanistic Insight : The pyran core mimics natural glycosides, facilitating receptor-mediated cellular uptake.

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